molecular formula C13H11Cl B042959 4-Chlorodiphenylmethane CAS No. 831-81-2

4-Chlorodiphenylmethane

Cat. No.: B042959
CAS No.: 831-81-2
M. Wt: 202.68 g/mol
InChI Key: NPOGRKGIBGKRNI-UHFFFAOYSA-N
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Safety and Hazards

4-Chlorodiphenylmethane may be corrosive to metals and can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

Relevant Papers Several papers have been published on this compound. One discusses the end-to-end continuous flow synthesis and purification of diphenhydramine hydrochloride . Another paper presents the direct syntheses of diphenylmethanol derivatives from substituted benzenes and CHCl3 through Friedel-Crafts alkylation .

Mechanism of Action

Mode of Action

The mode of action of 4-Chlorodiphenylmethane is not well understood at this time. As a chlorinated derivative of diphenylmethane, it may interact with its targets in a similar manner to other chlorinated organic compounds. These interactions could potentially involve binding to or modifying target proteins, but the exact mechanisms remain to be elucidated .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well documented in the literature. As a lipophilic compound, it may be expected to have good absorption and distribution within the body. Its metabolism and excretion patterns are currently unknown .

Result of Action

Given its structural similarity to diphenylmethane, it may have similar effects, but this remains to be confirmed through experimental studies .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its stability and activity. For instance, it is recommended to store the compound in a dry room at normal temperature for optimal stability .

Preparation Methods

4-Chlorodiphenylmethane can be synthesized through several methods:

    Radical Substitution Reaction: One common method involves the radical substitution reaction between diphenylmethane and chlorine gas.

    Industrial Production: In industrial settings, the compound is often produced by the chlorination of diphenylmethane using chlorine gas in the presence of a catalyst.

Chemical Reactions Analysis

4-Chlorodiphenylmethane undergoes various chemical reactions, including:

The major products formed from these reactions include diphenylmethanol, diphenylmethane, and various substituted diphenylmethane derivatives .

Properties

IUPAC Name

1-benzyl-4-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H11Cl/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NPOGRKGIBGKRNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl
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DSSTOX Substance ID

DTXSID1073238
Record name Benzene, 1-chloro-4-(phenylmethyl)-
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Molecular Weight

202.68 g/mol
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Physical Description

mp = 7.5 deg C; [HSDB]
Record name (4-Chlorophenyl)phenylmethane
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Boiling Point

298 °C @ 742 MM HG
Record name (4-CHLOROPHENYL)PHENYLMETHANE
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Solubility

INSOL IN WATER, SOL IN ACETONE
Record name (4-CHLOROPHENYL)PHENYLMETHANE
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Density

1.1247 @ 20 °C/20 °C
Record name (4-CHLOROPHENYL)PHENYLMETHANE
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CAS No.

831-81-2
Record name (4-Chlorophenyl)phenylmethane
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Record name p-Chlorobenzylbenzene
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Record name 4-Chlorodiphenylmethane
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Record name 4-CHLORODIPHENYLMETHANE
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Melting Point

7.5 °C
Record name (4-CHLOROPHENYL)PHENYLMETHANE
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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